molecular formula C14H17N3O3S2 B2397013 N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine CAS No. 869075-60-5

N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine

Cat. No.: B2397013
CAS No.: 869075-60-5
M. Wt: 339.43
InChI Key: ODEVUVJKEJILRE-UHFFFAOYSA-N
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Description

It is a thiophene derivative, which is a class of compounds known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine typically involves the condensation of 2-methoxyphenethylamine with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize impurities. Additionally, purification techniques like recrystallization or chromatography would be employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of substituted thiophene derivatives .

Scientific Research Applications

N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.

Comparison with Similar Compounds

N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine can be compared with other thiophene derivatives, such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

    Thiophene-2-sulfonamide: A simpler analog with similar chemical properties but different biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-methoxyphenethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)ethyl]-1-thiophen-2-ylsulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-20-12-6-3-2-5-11(12)8-9-16-14(15)17-22(18,19)13-7-4-10-21-13/h2-7,10H,8-9H2,1H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEVUVJKEJILRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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